(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid
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Overview
Description
(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a phenyl group attached to the indene ring system, which is further substituted with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the condensation of a phenyl-substituted indene derivative with an acetic acid precursor. One common method involves the use of a Friedel-Crafts acylation reaction, where the indene derivative is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-phenylindene-1,3-dione: A compound with a similar indene core but lacking the acetic acid moiety.
1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acid: A structurally related compound with different substitution patterns.
Uniqueness: (1,3-dioxo-2-phenyl-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an acetic acid moiety makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1,3-dioxo-2-phenylinden-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-14(19)10-17(11-6-2-1-3-7-11)15(20)12-8-4-5-9-13(12)16(17)21/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSCNFVZKACQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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